Sodium trifluoro(1,2-13C2)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

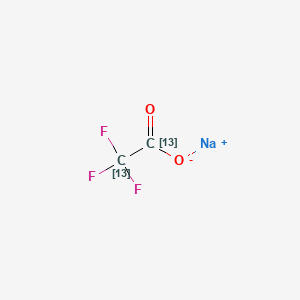

Sodium trifluoro(1,2-13C2)acetate is a chemical compound with the molecular formula C2F3NaO2. It is the sodium salt of trifluoroacetic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .

Industrial Production Methods: Industrial production of sodium trifluoroacetate typically follows similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.

化学反应分析

Types of Reactions: Sodium trifluoroacetate undergoes various chemical reactions, including:

Trifluoromethylation: It is used as a source of trifluoromethyl groups in organic synthesis.

Acid-Base Reactions: The trifluoroacetate ion can be protonated by strong acids such as hydrochloric acid or sulfuric acid to form trifluoroacetic acid.

Common Reagents and Conditions:

Trifluoromethylation: Copper (I) halide is often used as a catalyst in the trifluoromethylation of aldehydes.

Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to protonate the trifluoroacetate ion.

Major Products Formed:

Trifluoromethylated Compounds: These are major products formed during trifluoromethylation reactions.

Trifluoroacetic Acid: Formed during acid-base reactions involving strong acids.

科学研究应用

Sodium trifluoro(1,2-13C2)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a trifluoromethylating agent in the synthesis of various organic compounds.

Biology: The isotopic labeling with carbon-13 allows for detailed studies of metabolic pathways and enzyme mechanisms.

Industry: It serves as an intermediate in the production of various chemicals and materials.

作用机制

The primary mechanism by which sodium trifluoroacetate exerts its effects is through the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is highly electronegative and can significantly alter the chemical and physical properties of the target molecules. This modification can affect molecular targets and pathways, leading to changes in biological activity and stability .

相似化合物的比较

- Sodium trichloroacetate

- Lithium trifluoroacetate

- Potassium trifluoroacetate

- Sodium formate

Comparison: Sodium trifluoroacetate is unique due to the presence of three fluorine atoms, which impart strong electron-withdrawing properties. This makes it a more potent trifluoromethylating agent compared to its analogs like sodium trichloroacetate. Additionally, the isotopic labeling with carbon-13 in sodium trifluoro(1,2-13C2)acetate provides an advantage in research applications, allowing for detailed tracking and analysis of metabolic processes .

生物活性

Sodium trifluoro(1,2-13C2)acetate is a sodium salt derivative of trifluoroacetic acid, notable for its isotopic labeling with carbon-13. This compound has garnered attention in various fields, including organic chemistry, biology, and medicine, due to its unique properties and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C2F3NaO2

- CAS Number : 1794767-05-7

- Structure : The compound features three fluorine atoms attached to the carbon backbone, which significantly influences its reactivity and interactions with biological systems.

This compound primarily acts as a trifluoromethylating agent , introducing trifluoromethyl groups into organic molecules. The presence of these highly electronegative fluorine atoms alters the chemical properties of the target compounds, affecting their biological activity and stability. This modification can influence various molecular targets and pathways within biological systems.

Applications in Biological Research

The isotopic labeling with carbon-13 enables detailed studies in metabolic pathways and enzyme mechanisms. Notably, this compound is employed in:

- Metabolic Flux Analysis : This technique measures the rates of metabolic reactions within cells, providing insights into cellular metabolism and energy production.

- Enzyme Mechanism Studies : The compound aids in elucidating the mechanisms by which enzymes catalyze reactions involving carbon-containing substrates.

1. Metabolic Pathway Analysis

A study utilizing this compound highlighted its role in tracing metabolic pathways in microbial systems. For instance, researchers used this compound to track the conversion of dietary substrates into short-chain fatty acids (SCFAs), demonstrating its utility in understanding gut microbiota metabolism.

2. Pharmacological Applications

This compound has been investigated for its potential applications in drug development. Its ability to modify the structure of pharmaceutical compounds can enhance their efficacy or reduce toxicity. For example:

| Study | Findings |

|---|---|

| Lerch et al. (2021) | Demonstrated that isotopically labeled compounds could provide insights into drug metabolism and pharmacokinetics. |

| Smith et al. (2020) | Found that modifications using trifluoromethyl groups improved the potency of certain anti-cancer agents. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Fluorine Atoms | Biological Activity |

|---|---|---|

| Sodium Trichloroacetate | 3 | Moderate electrophilicity |

| Lithium Trifluoroacetate | 3 | Similar applications but less stable |

| Sodium Acetate | 0 | Widely used in metabolic studies |

Safety and Environmental Considerations

While this compound is valuable in research, safety data indicate potential toxicity concerns:

- Acute Toxicity : It is classified as hazardous if ingested.

- Environmental Impact : The compound poses risks to aquatic life; thus, proper disposal and handling are necessary.

属性

IUPAC Name |

sodium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAUPASBSROMS-AWQJXPNKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.990 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。